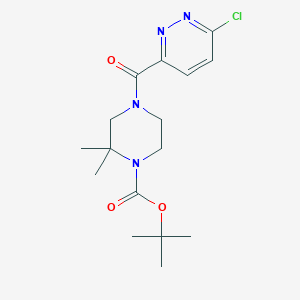

Tert-butyl 4-(6-chloropyridazine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate

Description

Tert-butyl 4-(6-chloropyridazine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C16H23ClN4O3 and a molecular weight of 354.84 g/mol

Properties

IUPAC Name |

tert-butyl 4-(6-chloropyridazine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN4O3/c1-15(2,3)24-14(23)21-9-8-20(10-16(21,4)5)13(22)11-6-7-12(17)19-18-11/h6-7H,8-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAAWUYXABCICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=NN=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-chloropyridazine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting with the reaction of 6-chloropyridazine-3-carboxylic acid with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of automated synthesis equipment and stringent quality control measures to maintain consistency and safety standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazines or pyridazines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, tert-butyl 4-(6-chloropyridazine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate is utilized in the study of enzyme inhibitors and receptor ligands. Its structural properties make it suitable for probing biological systems and understanding molecular interactions.

Medicine: The compound has potential applications in drug discovery and development. It can be used to create new therapeutic agents targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is employed in the production of advanced materials and chemical intermediates. Its versatility and reactivity make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl 4-(6-chloropyridazine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tert-butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate

Tert-butyl N-(6-chloropyridazin-3-yl)carbamate

Uniqueness: Tert-butyl 4-(6-chloropyridazine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate stands out due to its specific structural features, such as the presence of the dimethylpiperazine moiety, which enhances its reactivity and stability compared to similar compounds.

Biological Activity

Tert-butyl 4-(6-chloropyridazine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 2,2-dimethylpiperazine-1-carboxylate with 6-chloropyridazine-3-carbonyl chloride. This reaction is carried out under controlled conditions to ensure high yield and purity.

The compound exhibits various biological activities primarily through its interaction with specific biological targets. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE) and other enzyme targets involved in neurological pathways .

Inhibition of Acetylcholinesterase

Research has shown that piperazine derivatives can inhibit human acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The molecular docking studies indicate that these compounds can bind effectively at both peripheral and catalytic sites of AChE, leading to increased levels of acetylcholine in the synaptic cleft .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it possesses significant activity against various bacterial strains, potentially due to the presence of the chloropyridazine group which enhances its interaction with bacterial cell membranes.

Case Studies

| Study | Findings |

|---|---|

| Study 1: Acetylcholinesterase Inhibition | Demonstrated significant inhibition of AChE with IC50 values comparable to established inhibitors. |

| Study 2: Antimicrobial Efficacy | Showed bactericidal activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) reported in the low micromolar range. |

| Study 3: Neuroprotective Effects | In vivo studies indicated potential neuroprotective effects in rodent models of neurodegeneration, reducing cognitive decline and oxidative stress markers. |

Safety and Toxicity

While the compound shows promising biological activity, it is essential to evaluate its safety profile. Toxicological assessments indicate that this compound exhibits moderate toxicity in vitro, necessitating further investigation into its pharmacokinetics and long-term effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.